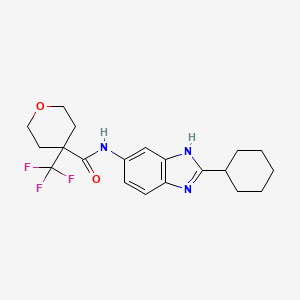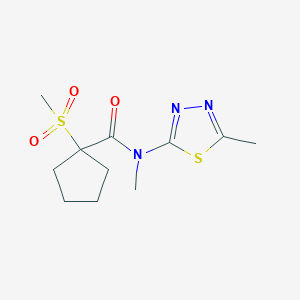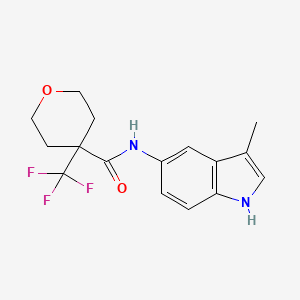
N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide, also known as CXCR4 antagonist, is a small molecule drug that has been extensively studied in recent years due to its potential therapeutic applications. CXCR4 is a chemokine receptor that is involved in various physiological processes such as immune response, angiogenesis, and hematopoiesis.
作用机制
The mechanism of action of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist involves the binding of the drug to the this compound receptor, which is expressed on the surface of various cells, including cancer cells, immune cells, and stem cells. By blocking the this compound receptor, this compound antagonist inhibits the migration and invasion of cancer cells, prevents the entry of HIV into host cells, and promotes the mobilization of stem cells to the site of injury.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the prevention of HIV infection, and the promotion of stem cell mobilization. The drug has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in various diseases.
实验室实验的优点和局限性
One of the advantages of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist for lab experiments is its high specificity and potency, which allows for precise targeting of the this compound receptor. However, one of the limitations is its low solubility, which may affect its bioavailability and efficacy in vivo. Additionally, the drug may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research and development of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations for enhanced solubility and bioavailability, and the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of this compound antagonist-based combination therapies may enhance its efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist involves several steps, including the preparation of the starting materials, the formation of the benzimidazole ring, and the introduction of the oxane-4-carboxamide group. The detailed procedure for the synthesis of this compound antagonist has been described in various research papers and patents.
科学研究应用
N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and cardiovascular diseases. The drug has been shown to inhibit the growth and metastasis of cancer cells by blocking the this compound receptor, which is involved in cancer cell migration and invasion. In HIV/AIDS, this compound antagonist has been studied as a potential treatment option due to its ability to block the this compound receptor, which is used by the virus to enter and infect host cells. In cardiovascular diseases, this compound antagonist has been shown to promote the regeneration of damaged heart tissue by mobilizing stem cells to the site of injury.
属性
IUPAC Name |
N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c21-20(22,23)19(8-10-28-11-9-19)18(27)24-14-6-7-15-16(12-14)26-17(25-15)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQRPHAYBMDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4(CCOCC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-5-oxopyrrolidine-3-carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7356075.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
![3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B7356094.png)
![2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7356100.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)
![N-[4-(dimethylamino)pyrimidin-2-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356115.png)
![N-[3-(dimethylamino)-6-methylpyridazin-4-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356117.png)

![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)